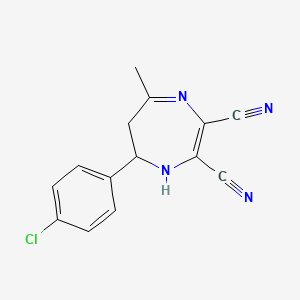
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Übersicht
Beschreibung
(4Z)-4-(Dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one, or 4Z-DMST, is an organic compound that was first synthesized in the laboratory in 2015. It is a derivative of thiazol, a sulfur-containing heterocyclic compound that is found in nature. 4Z-DMST has been studied for its potential applications in medicinal chemistry and pharmacology, as it has a unique molecular structure that has not been found in other compounds. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazoles, including derivatives similar to (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one, have been studied for their effectiveness as corrosion inhibitors. Quraishi and Sharma (2005) found that thiazoles show varying degrees of inhibition efficiency for mild steel corrosion in acid solutions, with their effectiveness dependent on factors such as concentration, temperature, and immersion time (Quraishi & Sharma, 2005).
Photophysical Properties
Murai, Furukawa, and Yamaguchi (2018) conducted research on 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, a category encompassing compounds like (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one. They explored their photophysical properties and potential applications in material sciences, hazardous compound sensing, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Spiro[Imidazole-4,3'-Quinolin]ones Synthesis
Zaitseva et al. (2021) investigated the use of similar thiazole derivatives in synthesizing spiro[imidazole-4,3'-quinolin]ones, a process involving scandium triflate catalysis. This research contributes to the development of new organic compounds with potential applications in various fields of chemistry (Zaitseva et al., 2021).
Thiazolo[5,4-d]pyrimidine Synthesis
El‐Emary and Khodairy (2006) explored the reactions involving 5-amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester, a compound structurally related to (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one, leading to the synthesis of thiazolopyrimidine derivatives. These findings have implications for the development of new pharmaceuticals and materials (El‐Emary & Khodairy, 2006).
Intramolecular Heterocyclization
Popkova et al. (1992) studied the intramolecular cyclizations involving compounds like (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one. Such research sheds light on the mechanisms of chemical reactions and the development of new chemical syntheses (Popkova et al., 1992).
Antifungal Activity
Insuasty et al. (2009) synthesized and evaluated new thiazole derivatives, including 5‐arylidene‐(Z)‐2‐dimethylamino‐1,3‐thiazol‐4‐ones, for antifungal activity. Such studies are crucial in the search for new antifungal agents, especially in the context of increasing drug resistance (Insuasty et al., 2009).
Eigenschaften
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS2/c1-9(2)4-5-6(10)12-7(8-5)11-3/h4H,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVRUBNZURBQNC-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)SC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)SC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)
![7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B3038401.png)
![3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B3038404.png)
![2-[(6-Chloro-3-pyridinyl)methoxy]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3038405.png)
![3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid](/img/structure/B3038406.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3038408.png)
![2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B3038410.png)
![2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B3038411.png)

![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)
![3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide](/img/structure/B3038416.png)
![Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate](/img/structure/B3038418.png)
![4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038421.png)
![8-[(6-Chloropyridin-3-yl)methoxy]quinoline](/img/structure/B3038423.png)